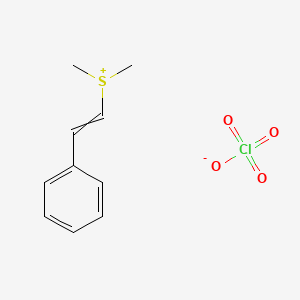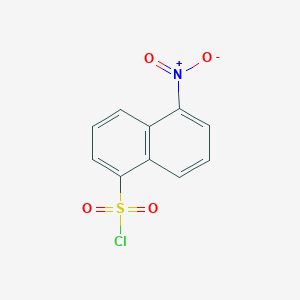
5-Nitro-naphthalene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6ClNO4S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitro and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Nitro-naphthalene-1-sulfonyl chloride can be synthesized through the nitration of naphthalene followed by sulfonation and chlorination. The process involves the following steps:
Nitration: Naphthalene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 5-nitronaphthalene.
Sulfonation: The nitronaphthalene is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 5-nitro-naphthalene-1-sulfonic acid.
Chlorination: Finally, the sulfonic acid is treated with phosphorus oxychloride (POCl3) to convert the sulfonic acid group to a sulfonyl chloride group, yielding this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures efficient and safe production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the naphthalene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while sulfur trioxide or chlorosulfonic acid is used for sulfonation.
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. .
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
5-Nitro-naphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the labeling of biomolecules, such as proteins and peptides, for fluorescence studies.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-nitro-naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This results in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The nitro group on the naphthalene ring can also participate in electrophilic aromatic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl Chloride (5-Dimethylamino-naphthalene-1-sulfonyl chloride): Used for fluorescent labeling of proteins and peptides.
Naphthalene-1-sulfonyl chloride: Used in organic synthesis and as a reagent for the preparation of sulfonyl derivatives.
Uniqueness
5-Nitro-naphthalene-1-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it a valuable reagent in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
64451-90-7 |
|---|---|
Molekularformel |
C10H6ClNO4S |
Molekulargewicht |
271.68 g/mol |
IUPAC-Name |
5-nitronaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H |
InChI-Schlüssel |
IAWRQTFJGYLKCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


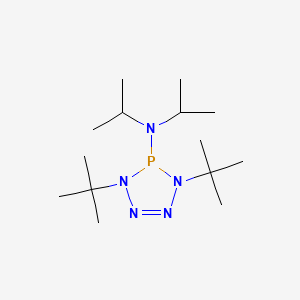
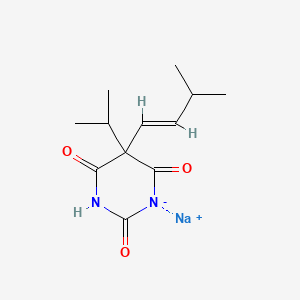
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)



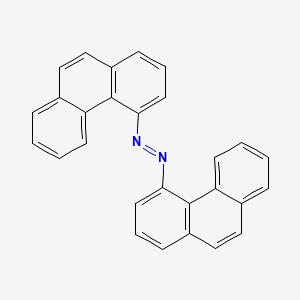

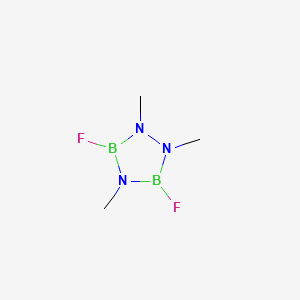
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
